molecular formula C7H13N2O3PS B8381653 1-[(Diethoxyphosphorothioyl)oxy]-1H-pyrazole CAS No. 87844-53-9

1-[(Diethoxyphosphorothioyl)oxy]-1H-pyrazole

Cat. No. B8381653
CAS RN: 87844-53-9
M. Wt: 236.23 g/mol
InChI Key: OIXBNCCBMHXIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Diethoxyphosphorothioyl)oxy]-1H-pyrazole is a useful research compound. Its molecular formula is C7H13N2O3PS and its molecular weight is 236.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(Diethoxyphosphorothioyl)oxy]-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(Diethoxyphosphorothioyl)oxy]-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

87844-53-9

Product Name

1-[(Diethoxyphosphorothioyl)oxy]-1H-pyrazole

Molecular Formula

C7H13N2O3PS

Molecular Weight

236.23 g/mol

IUPAC Name

diethoxy-pyrazol-1-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H13N2O3PS/c1-3-10-13(14,11-4-2)12-9-7-5-6-8-9/h5-7H,3-4H2,1-2H3

InChI Key

OIXBNCCBMHXIHU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)ON1C=CC=N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

112 of diethyl thiophosphate chloride were added to 55 parts of 1-hydroxypyrazole and 50 parts of sodium carbonate in 600 parts of acetonitrile at 25° C., with stirring. Stirring was continued for another 12 hours. The solid product was filtered off with suction and washed with two portions of 50 parts of acetonitrile. The filtrate was concentrated in a rotary evaporator at from 20° to 40° C. under 20 mbar. The residue was dissolved in 300 parts by weight of methylene chloride, the organic phase was extracted with three portions of 50 parts by weight of saturated aqueous NaHCO3 solution, the methylene chloride solution was dried with magnesium sulfate and the solvent was stripped off in a rotary evaporator at from 20° to 40° C. under 20 mbar to give 127.5 parts by weight (91% of theory) of O-pyrazol-1-yl O,O-diethyl thiophosphate.
Name
diethyl thiophosphate chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.